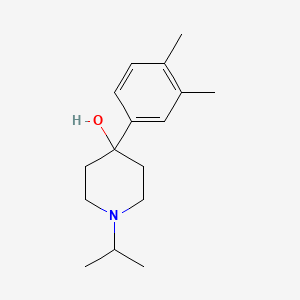
4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyl group, and an isopropyl group attached to a 3,4-dimethylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to introduce the isopropyl group, followed by the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Introduction of different alkyl or aryl groups at the piperidine ring.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine may be used to study the interactions of small molecules with biological targets. Its structural features can help in understanding the binding mechanisms of similar compounds.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be used in the production of various chemicals, including agrochemicals and materials for advanced technologies.
作用机制
The mechanism by which 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the isopropyl group can form hydrogen bonds and hydrophobic interactions, respectively, with biological macromolecules. The piperidine ring can also participate in ionic interactions, contributing to the compound's binding affinity and specificity.
相似化合物的比较
Piperidine derivatives
Phenol derivatives
Isopropyl-substituted compounds
Uniqueness: 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
生物活性
4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a compound belonging to the class of piperidines, which has garnered interest in pharmacological research due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3,4-dimethylphenyl group and a hydroxyl group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is hypothesized that the compound may act on opioid receptors, particularly the mu (μ) and kappa (κ) receptors, which are crucial in pain modulation and other physiological processes . The presence of the hydroxyl group enhances its ability to form hydrogen bonds with amino acid residues in proteins, potentially influencing receptor activity .
Analgesic Effects
Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies on related piperidine derivatives have shown effective pain relief in animal models with ED50 values indicating potent activity .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests potential applications in treating conditions characterized by chronic inflammation.
Cognitive Function Enhancement
Recent investigations into related compounds have revealed potential cognitive enhancement properties. These effects are thought to arise from modulation of neurotransmitter systems involved in learning and memory processes .
Research Findings and Case Studies
A comparative analysis of similar compounds provides insight into the biological activity of this compound:
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLWKRHYWZGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














